Vigabatrin, also known by the brand names Sabril and Vigadrone, is an antiepileptic or anticonvulsant drug . It is thought to work by stabilizing the electrical activity in your brain and calming it . This is achieved by increasing the amount of an inhibitory neurotransmitter called GABA (gamma aminobutyric acid) in your central nervous system . Vigabatrin does this by blocking the action of an enzyme called GABA-T (GABA-transaminase), which helps to break down GABA when it is not needed .
The synthesis of Vigabatrin involves the reaction of 5-vinyl-2-pyrrolidone with potassium hydroxide at room temperature, followed by heating at 60°C for 16 hours . Another method involves the reaction of 4-aminohex-5-enoic acid with trichloroacetonitrile .
Vigabatrin has a molecular formula of C6H11NO2 . The crystal structure of Vigabatrin belongs to space group Fdd2 with cell dimensions of a= 16.471(2), b= 22.717(3) and c= 7.2027(7)Å . There is an intramolecular cation-π interaction between vinyl and ammonium groups .
Vigabatrin is a γ-aminobutyric acid metabolism inhibitor . It works by decreasing abnormal electrical activity in the brain . It inhibits the GABA-degrading enzyme i.e. GABA transaminase, thereby increasing the GABA concentrations in the brain .
Vigabatrin has a molar mass of 129.16 and a melting point of 209°C . It is freely soluble in water, slightly soluble in methanol, and practically insoluble in methylene chloride .
Vigabatrin hydrochloride is a pharmaceutical compound recognized for its role as an antiepileptic agent. It is a gamma-amino acid derivative with the chemical structure of gamma-vinyl gamma-aminobutyric acid. The compound functions primarily by inhibiting the enzyme gamma-aminobutyric acid transaminase, which leads to increased levels of gamma-aminobutyric acid in the brain, enhancing its inhibitory neurotransmission properties.
Vigabatrin hydrochloride is classified as a prescription medication used primarily in the treatment of epilepsy, particularly in patients who do not respond to other treatments. It is also utilized in certain cases of infantile spasms. The compound was first synthesized in the 1980s and has since been extensively studied for its efficacy and safety profile.
The synthesis of vigabatrin hydrochloride can be approached through several methods, each involving distinct starting materials and reaction conditions. Two notable methods include:
The detailed steps often include:
Vigabatrin hydrochloride primarily acts through its irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme catalyzes the degradation of gamma-aminobutyric acid, thus reducing its availability in the synaptic cleft. By inhibiting this enzyme, vigabatrin increases gamma-aminobutyric acid levels, enhancing inhibitory neurotransmission in the central nervous system.
The chemical reaction can be summarized as follows:
The mechanism of action of vigabatrin hydrochloride involves several key steps:
This mechanism underlies its efficacy in controlling seizures and other neurological disorders.
Vigabatrin hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
Vigabatrin hydrochloride is primarily used in clinical settings for:
Research continues into its potential applications beyond epilepsy, including studies on other neurological disorders where modulation of gamma-aminobutyric acid levels may be beneficial .
Vigabatrin hydrochloride (γ-vinyl-GABA hydrochloride; C₆H₁₂ClNO₂) is the hydrochloride salt of vigabatrin, a structural analogue of γ-aminobutyric acid (GABA) featuring a vinyl substituent at the C4 position and a carboxylic acid group. The compound exists as a racemic mixture, comprising equal proportions of two enantiomers: the pharmacologically active S(+)-enantiomer (S-VGB) and the inactive R(-)-enantiomer (R-VGB). The chiral center at C4 governs its biological activity, with the S-enantiomer serving as the irreversible inhibitor of GABA transaminase (GABA-T), thereby increasing GABA concentrations in the central nervous system [1] [7].
Analytical studies confirm that the enantiomers exhibit distinct pharmacokinetic behaviors despite identical molecular weights (129.159 g/mol for the free base; 165.62 g/mol for the hydrochloride salt). Following administration of the racemate, plasma concentrations of the R-enantiomer consistently exceed those of the S-enantiomer. In pediatric patients, the mean maximum plasma concentration (Cmax) for R-VGB was 21–41.3 mg·L⁻¹ compared to 13.9–23.8 mg·L⁻¹ for S-VGB. Similarly, the area under the curve (AUC) values were higher for R-VGB (106–147 mg·L⁻¹·h) than for S-VGB (90.9–117 mg·L⁻¹·h) [2] [6]. This disparity arises from enantiomer-specific differences in absorption, distribution, and clearance rates.
Table 1: Key Characteristics of Vigabatrin Hydrochloride Enantiomers
Property | R(-)-Enantiomer | S(+)-Enantiomer |
---|---|---|
Pharmacological Activity | Inactive | GABA-T Inhibitor |
Cmax (mg·L⁻¹) | 21.0 – 41.3 | 13.9 – 23.8 |
AUC (mg·L⁻¹·h) | 106 – 147 | 90.9 – 117 |
Plasma Half-life (h) | 2.87 (infants) – 5.68 | 5.65 (infants) – 5.47 |
Tissue Distribution | Lower in CNS regions | Higher in hippocampus, cortex |
Tissue distribution studies in rats further highlight enantiomeric divergence. Following administration of individual enantiomers, S-VGB accumulates preferentially in the hippocampus, prefrontal cortex, and liver compared to R-VGB, correlating with its site-specific anticonvulsant effects [6]. No in vivo interconversion between enantiomers occurs [10].
Synthetic routes to vigabatrin hydrochloride emphasize enantioselectivity, yield optimization, and scalability. Key methodologies include:
Carbohydrate-Based Synthesis (Ferrier Rearrangement):D-glucose or D-galactose serve as chiral starting materials. Tri-O-acetyl-D-glucal undergoes Ferrier rearrangement to yield methyl-4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside. Subsequent hydrogenation, benzylidene protection, and mesylation afford a key mesylate intermediate. Selective azide displacement at C4 with inversion, followed by azide reduction and Boc-protection, yields a 4-amino derivative. Despite its stereochemical precision, this route faces challenges in selectively functionalizing C6 due to steric hindrance from the C4 substituent, limiting its industrial application [1].
Industrial Racemic Synthesis (Patent WO2019180547A1):A scalable process involves reacting 4-phthalimido-5-hexenoic acid with hydrochloric acid to cleave the phthalimide group, yielding vigabatrin free base. This is converted to the hydrochloride salt through crystallization from a mixture of acetic acid and water. Critical steps include:
Chiral Auxiliary Approach (CN110713440A):Ethyl (E)-1,4-dichloro-2-butene reacts with diethyl malonate under basic conditions to form diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Hydrolysis, decarboxylation, and resolution via a chiral amine salt yield enantiomerically pure intermediates. The hydrochloride salt is formed using triethylamine and chloroform, achieving high enantiomeric excess (ee >98%) but with lower overall yield due to multiple steps [8].
Table 2: Comparison of Vigabatrin Hydrochloride Synthesis Methods
Method | Key Steps | Yield | Enantiomeric Purity | Scalability |
---|---|---|---|---|
Carbohydrate-Based | Ferrier rearrangement, azide displacement | Low (42% over 6 steps) | High (S-enantiomer) | Limited by steric hindrance |
Industrial Racemic | Phthalimide deprotection, crystallization | >85% | Racemic | High |
Chiral Auxiliary | Chiral resolution, HCl salt formation | Moderate | >98% ee | Moderate |
Solubility:Vigabatrin hydrochloride is highly soluble in water (201.24 mM or 33.33 mg/mL) due to its ionic nature and polar functional groups. It exhibits moderate solubility in methanol and ethanol but low solubility in aprotic organic solvents like chloroform, dichloromethane, or hexane. In DMSO, solubility reaches 166.04 mM (27.5 mg/mL), though the compound is hygroscopic in this solvent [9].
Stability:The solid form is stable at room temperature when stored under nitrogen, with a shelf life exceeding one year. Solutions in water or acidic buffers (pH 3–5) are stable for 24 hours. The compound degrades under alkaline conditions due to hydrolysis of the carboxylic acid or amine functionalities. Thermal analysis shows decomposition above 171–177°C, consistent with its melting point range [5] [9]. Stability challenges during synthesis include:
Crystallography:Vigabatrin hydrochloride crystallizes in a monoclinic system (P2₁/c space group). Unit cell parameters include a = 7.812 Å, b = 9.452 Å, c = 11.327 Å, and β = 98.74°. The crystal lattice features ionic bonds between the protonated amine and chloride ions, alongside hydrogen-bonding networks involving the carboxylic acid group. These interactions contribute to its high melting point and low hygroscopicity compared to the free base [5] [9].
Table 3: Physicochemical Profile of Vigabatrin Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₂·HCl |
Molecular Weight | 165.62 g·mol⁻¹ |
CAS Number | 1391054-02-6 (enantiopure); 68506-86-5 (racemic) |
Melting Point | 171–177°C (decomposition) |
Water Solubility | 33.33 mg/mL (201.24 mM) |
pKa | 4.0 (carboxyl), 9.7 (amine) |
Crystal System | Monoclinic |
Storage Conditions | 4°C under nitrogen |
Analytical Profiling:FT-IR spectra show characteristic peaks at 1730 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (COO⁻ asymmetric stretch), and 1550 cm⁻¹ (NH₃⁺ bend). ¹H-NMR (D₂O) displays signals at δ 5.80 (dd, vinyl-H), 5.30 (dd, vinyl-H), 3.70 (m, H-C4), 2.50 (t, CH₂COOH), and 2.20 (m, CH₂CHNH₂) [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7